molecular formula C13H18O4 B3049788 3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one CAS No. 220183-80-2

3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one

Cat. No.: B3049788
CAS No.: 220183-80-2
M. Wt: 238.28 g/mol
InChI Key: JHKMRRUVNXCXNO-UHFFFAOYSA-N
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Description

3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one is a chemical compound known for its applications as a photoinitiator in various polymerization processes. This compound is particularly valued for its ability to initiate polymerization reactions under UV light, making it a crucial component in the production of coatings, adhesives, and other polymer-based materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by a reduction step to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained to ensure high yield and purity. The use of continuous flow reactors is also common to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted ethers .

Scientific Research Applications

3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one is widely used in scientific research due to its role as a photoinitiator. Its applications include:

    Chemistry: Used in the synthesis of polymers and copolymers through photopolymerization processes.

    Biology: Employed in the development of hydrogels for cell encapsulation and tissue engineering.

    Medicine: Utilized in the formulation of dental materials and drug delivery systems.

    Industry: Applied in the production of coatings, adhesives, and inks

Mechanism of Action

The compound exerts its effects through the absorption of UV light, which leads to the generation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of polymer networks. The molecular targets include the double bonds of monomers, and the pathways involved are primarily free-radical polymerization mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one is unique due to its high efficiency as a photoinitiator and its ability to dissolve in water, making it suitable for aqueous formulations. Its low volatility and minimal odor also make it preferable for applications requiring low emissions .

Properties

IUPAC Name

3-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-13(2,16)9-12(15)10-3-5-11(6-4-10)17-8-7-14/h3-6,14,16H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKMRRUVNXCXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)OCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622884
Record name 3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220183-80-2
Record name 3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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